molecular formula C21H28N2O4 B226777 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide

Cat. No. B226777
M. Wt: 372.5 g/mol
InChI Key: AFYKIWGEODVQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). This compound is of great interest to the scientific community due to its potential therapeutic applications in various fields, including pain management, anxiety, and depression.

Mechanism Of Action

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide inhibits FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide increases levels of endocannabinoids, which can have various effects on the body, including pain relief, anxiety reduction, and mood improvement.

Biochemical And Physiological Effects

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to increase levels of the endocannabinoid anandamide in the brain, which can lead to pain relief and mood improvement. It has also been shown to reduce anxiety in animal models. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide is that it has a short half-life in the body, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide. One area of interest is the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for pain management, particularly in chronic pain conditions. Another area of interest is the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for anxiety and depression, as it has shown promise in animal models. Additionally, there is interest in developing longer-lasting inhibitors of FAAH that could be used therapeutically.

Synthesis Methods

The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(3-methoxyphenyl)propan-1-amine to form the amide. The final step involves the reaction of the amide with 2-(3,4-dimethoxyphenyl)ethyl magnesium bromide to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide.

Scientific Research Applications

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. This has led to investigation into the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for pain management, anxiety, and depression.

properties

Product Name

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C21H28N2O4/c1-23(12-10-16-8-9-19(26-3)20(14-16)27-4)13-11-21(24)22-17-6-5-7-18(15-17)25-2/h5-9,14-15H,10-13H2,1-4H3,(H,22,24)

InChI Key

AFYKIWGEODVQFN-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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